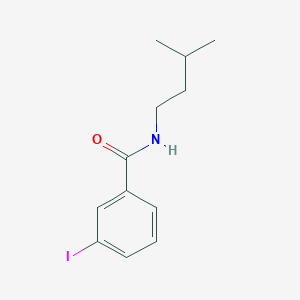![molecular formula C20H18N4O2 B5787982 N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B5787982.png)
N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a broader class of heterocyclic compounds that have garnered interest due to their diverse chemical properties and potential applications in various fields of chemistry and biochemistry. These compounds typically contain multiple ring structures that include nitrogen atoms, which contribute to their complex chemical behavior and reactivity.
Synthesis Analysis
Research has explored various synthetic pathways to create complex heterocyclic compounds similar to the one mentioned. For example, derivatives of pyrazolo[4′,3′:5,6]pyrano[2,3-b]quinoxalin-4(1H)-one have been synthesized from corresponding pyrazolin-5-ones and 3-chloroquinoxaline-2-carbonyl chloride using calcium hydroxide in boiling 1,4-dioxane, showcasing a method of constructing tetracyclic ring systems (Eller, Datterl, & Holzer, 2007). Similarly, 1H-pyrazolo[3,4-b]quinolines have been obtained via Friedländer condensation of 1H-pyrazolin-5-ones with o-aminobenzaldehydes, indicating a versatile approach to ring closure and formation of complex structures (Tomasik, Tomasik, & Abramovitch, 1983).
Molecular Structure Analysis
The molecular structure of these compounds has been characterized through various spectroscopic methods, including NMR spectroscopy, which provides detailed information on the arrangement of atoms within the molecule and the electronic environment surrounding them. This analysis is crucial for understanding the chemical behavior and potential reactivity of the compound.
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by their structural features, including the presence of nitrogen atoms and the arrangement of rings. These features can affect the compound's ability to undergo various chemical reactions, such as nucleophilic substitutions, electrophilic additions, and cycloadditions. Studies on related compounds, such as the synthesis and characterization of N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines, highlight the potential for inducing apoptosis in cancer cells, showcasing the biological relevance of these chemical structures (Zhang et al., 2008).
Physical Properties Analysis
The physical properties, such as melting point, boiling point, solubility, and crystal structure, are essential for understanding the compound's behavior in different environments and applications. These properties are determined by the molecular structure and can significantly impact the compound's usability in pharmaceutical formulations or chemical reactions.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards different reagents, and stability under various conditions, are crucial for predicting how the compound will behave in chemical syntheses or biological systems. For instance, the catalytic annulation of N-methoxybenzamide with bisoxazol-5-one underlines the compound's potential in creating quinazolin-4(3H)-one derivatives through specific reaction conditions (Xiong et al., 2018).
将来の方向性
特性
IUPAC Name |
N-(1,8-dimethylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-12-7-6-8-13-11-15-18(23-24(2)19(15)21-17(12)13)22-20(25)14-9-4-5-10-16(14)26-3/h4-11H,1-3H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUKZCURYYYECP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C3C(=NN(C3=N2)C)NC(=O)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-chlorobenzyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5787913.png)

![[(3-ethyl-2,6-dimethyl-4-quinolinyl)thio]acetic acid](/img/structure/B5787920.png)


![3-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B5787925.png)

![[(3-ethyl-2,8-dimethyl-4-quinolinyl)thio]acetic acid](/img/structure/B5787936.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N,2-dimethylpropanamide](/img/structure/B5787944.png)
![methyl 2-{[(2,6-dichlorophenyl)acetyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B5787972.png)

![2-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B5787990.png)